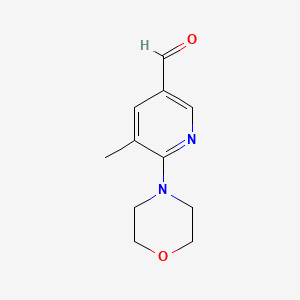

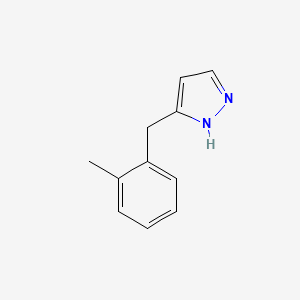

![molecular formula C17H13ClO3S B578370 Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1259977-93-9](/img/structure/B578370.png)

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

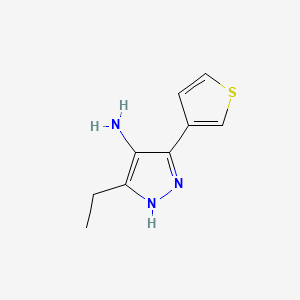

Methyl 5-chlorobenzo[b]thiophene-2-carboxylate is a related compound with a molecular weight of 226.68 . It is a solid at room temperature .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve condensation reactions between different types of compounds .Molecular Structure Analysis

The InChI code for Methyl 5-chlorobenzo[b]thiophene-2-carboxylate is1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

While specific reactions involving “Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate” are not available, benzo[b]thiophenes can be synthesized from aryne precursors and alkynyl sulfides .Physical and Chemical Properties Analysis

Methyl 5-chlorobenzo[b]thiophene-2-carboxylate has a boiling point of 113-115°C . It is stored at ambient temperature .Applications De Recherche Scientifique

Synthesis and Reactivity

The compound and its related derivatives can be synthesized through various methods, including reactions with n-butyl-lithium and carbon dioxide, yielding acids, methyl-, and methylthio-derivatives (Dickinson & Iddon, 1971). Additionally, a study detailed the synthesis of carboxamides and 4,5-dihydro-1H-imidazol-5-ones starting from 3-chlorobenzo[b]thiophene-2-carbonyl chloride (Sedlák et al., 2008).

Chemical Characterization and Stability

A process for the preparation of benzo[b]thiophenes substituted at various positions using a suspension of polyphosphoric acid in refluxing chlorobenzene was explored, showing an efficient method for creating these compounds (Pié & Marnett, 1988).

Biological Activities

The benzo[b]thiophene core structure is of interest in synthetic medicinal chemistry due to its wide range of pharmacological properties. New derivatives, such as thiadiazoles and oxadiazoles, have been synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and tested for antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).

Antimicrobial and Analgesic Activity

Another study focused on the synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, which were then screened for antimicrobial and analgesic activities (Kumara et al., 2009).

Applications in Materials Science

Research in materials science has also utilized derivatives of benzo[b]thiophene. For instance, a study investigated the improvement of stability, fluorescence, and metal uptake of metal–organic frameworks using thioether side chains related to benzo[b]thiophene derivatives (He et al., 2011).

Regioselective Functionalization

A palladium-catalyzed decarboxylative Heck coupling reaction was developed for functionalizing benzo[b]thiophenes, offering insights into regioselective synthesis (Yang et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

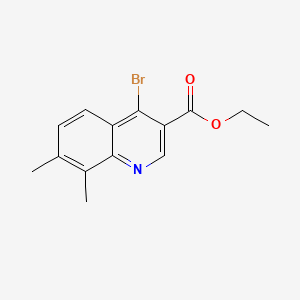

methyl 3-chloro-5-phenylmethoxy-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3S/c1-20-17(19)16-15(18)13-9-12(7-8-14(13)22-16)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQWWENFXLTIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)OCC3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856600 |

Source

|

| Record name | Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259977-93-9 |

Source

|

| Record name | Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

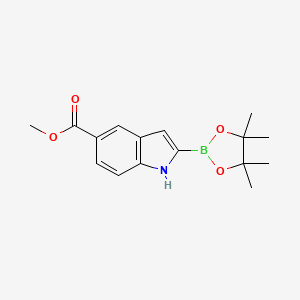

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)

![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/no-structure.png)

![6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)